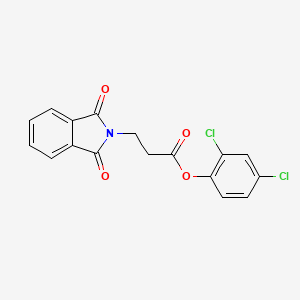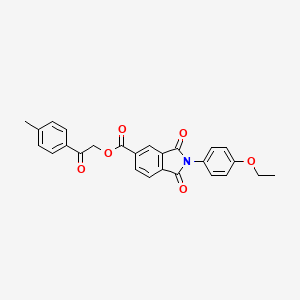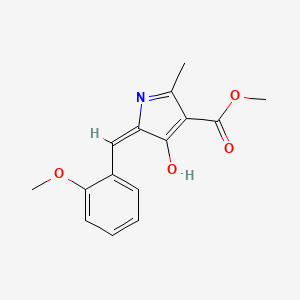![molecular formula C30H33N5O2S2 B11621586 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621586.png)
2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ベンジルピペラジン-1-イル)-3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ピペラジン環、チアゾリジノン部分、およびピリドピリミジノンコアを組み合わせた独自の構造を特徴とし、医薬品化学および薬理学の研究者にとって興味深い対象となっています。
準備方法
合成経路と反応条件
2-(4-ベンジルピペラジン-1-イル)-3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンの合成は、通常、多段階の有機反応を伴います。
ピリドピリミジノンコアの形成: このステップでは、適切な前駆体を酸性または塩基性条件下で環化させて、ピリドピリミジノン環を形成します。
ピペラジン基の導入: ピペラジン環は、求核置換反応によって導入され、多くの場合、ベンジルクロリドとピペラジンを原料として使用します。
チアゾリジノン部分の結合: チアゾリジノン基は、縮合反応によって結合し、通常、シクロヘキシルイソチオシアネートと適切なアルデヒドまたはケトンを使用します。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために、上記の合成経路を最適化することを含む可能性があります。これには、自動反応器の使用、反応条件の精密な制御、および再結晶やクロマトグラフィーなどの効率的な精製技術が含まれます。
化学反応の分析
反応の種類
2-(4-ベンジルピペラジン-1-イル)-3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができ、スルホキシドまたはスルホンが生成されます。
還元: 水素化ホウ素ナトリウムなどの試薬を使用した還元反応は、ケトン基をアルコールに変換できます。
置換: 求核置換反応または求電子置換反応は、ベンジル基またはピペラジン基を修飾し、さまざまな官能基を導入できます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロアルカン、アシルクロリド。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコール誘導体を生成する可能性があります。
科学研究への応用
2-(4-ベンジルピペラジン-1-イル)-3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンは、科学研究においていくつかの用途があります。
医薬品化学: この化合物は、特に神経疾患やがんの治療における治療薬としての可能性について研究されています。
生物学研究: さまざまな生物学的経路や分子間相互作用を研究するためのプローブとして使用されます。
工業用途: この化合物の独自の構造は、新しい材料や触媒の開発に適した候補となっています。
科学的研究の応用
(5Z)-5-{[2-(4-BENZYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers are exploring its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
作用機序
2-(4-ベンジルピペラジン-1-イル)-3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンの作用機序は、特定の分子標的との相互作用を含みます。これらの標的には、酵素、受容体、またはイオンチャネルが含まれ、それらの活性を調節することにつながります。この化合物の効果は、シグナル伝達、遺伝子発現、細胞代謝を含む経路を介して媒介されます。
類似の化合物との比較
類似の化合物
2-(4-ベンジルピペラジン-1-イル)-6-メチル-5-(2-フェノキシエチル)ピリミジン-4(3H)-オン: コアに結合した置換基が異なりますが、ピペラジンとピリミジノン構造が似ています。
2-((1H-ベンゾ[d]イミダゾール-1-イル)メチル)-4H-ピリド[1,2-a]ピリミジン-4-オン: PKM2活性化剤として使用される、ピリドピリミジノンコアを持つ別の化合物.
ユニークさ
2-(4-ベンジルピペラジン-1-イル)-3-[(Z)-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンのユニークさは、機能基の組み合わせにあります。これは、さまざまな研究アプリケーションのための汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- (5Z)-5-{[2-(4-PIPERIDIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-{[2-(4-MORPHOLIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-{[2-(4-BENZYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural features. The presence of the benzylpiperazine moiety, along with the pyrido[1,2-a]pyrimidine core and the thiazolidinone ring, gives it distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
特性
分子式 |
C30H33N5O2S2 |
|---|---|
分子量 |
559.7 g/mol |
IUPAC名 |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H33N5O2S2/c1-21-12-13-26-31-27(33-16-14-32(15-17-33)20-22-8-4-2-5-9-22)24(28(36)34(26)19-21)18-25-29(37)35(30(38)39-25)23-10-6-3-7-11-23/h2,4-5,8-9,12-13,18-19,23H,3,6-7,10-11,14-17,20H2,1H3/b25-18- |
InChIキー |
DORXQFVKKLRDBD-BWAHOGKJSA-N |
異性体SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)N5CCN(CC5)CC6=CC=CC=C6)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)N5CCN(CC5)CC6=CC=CC=C6)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B11621505.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621506.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621517.png)

![2-[(2-Chlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11621534.png)
![Dimethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621535.png)

![4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11621542.png)
![N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621558.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621561.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621568.png)


![Diethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11621588.png)
